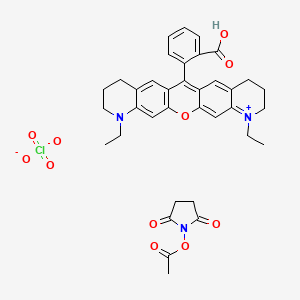
Atto 565 NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atto 565 NHS ester is a fluorescent label belonging to the class of rhodamine dyes. It is widely used in life sciences for labeling DNA, RNA, and proteins. The compound is known for its strong absorption, high fluorescence quantum yield, and high thermal and photo-stability, making it suitable for single-molecule detection applications and high-resolution microscopy such as PALM, dSTORM, and STED .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Atto 565 NHS ester is synthesized by reacting the rhodamine dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps such as recrystallization and chromatography to remove impurities and obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Atto 565 NHS ester primarily undergoes substitution reactions where the NHS ester group reacts with amino groups in proteins, peptides, or other amino-containing compounds. This reaction forms a stable amide bond between the dye and the target molecule .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide, dicyclohexylcarbodiimide, dimethylformamide, dimethyl sulfoxide.
Conditions: The reaction is typically carried out at a pH range of 8.0 to 9.0 to ensure the amino groups are unprotonated and reactive
Major Products
The major product of the reaction is the labeled protein or peptide, where the Atto 565 dye is covalently attached to the target molecule via an amide bond .
Aplicaciones Científicas De Investigación
Atto 565 NHS ester is extensively used in various scientific research applications:
Chemistry: Used in fluorescence resonance energy transfer (FRET) experiments to study molecular interactions
Biology: Employed in labeling proteins, nucleic acids, and other biomolecules for imaging and detection in fluorescence microscopy
Medicine: Utilized in diagnostic assays and flow cytometry to detect and quantify specific biomolecules
Industry: Applied in the development of biosensors and other analytical devices for detecting biological and chemical substances
Mecanismo De Acción
Atto 565 NHS ester exerts its effects by forming a chemically stable amide bond with amino groups in target molecules. The dye’s strong absorption and high fluorescence quantum yield enable efficient detection and imaging of labeled molecules. The molecular targets include proteins, peptides, and nucleic acids, and the pathways involved are primarily related to fluorescence-based detection and imaging .
Comparación Con Compuestos Similares
Similar Compounds
- Atto 488 NHS ester
- Atto 532 NHS ester
- Atto 590 NHS ester
- Atto 647 NHS ester
Uniqueness
Atto 565 NHS ester stands out due to its optimal excitation and emission wavelengths (564 nm and 590 nm, respectively), which provide high sensitivity and resolution in fluorescence imaging applications. Its high thermal and photo-stability also make it suitable for long-term imaging experiments .
Propiedades
Fórmula molecular |
C36H38ClN3O11 |
|---|---|
Peso molecular |
724.2 g/mol |
Nombre IUPAC |
2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;(2,5-dioxopyrrolidin-1-yl) acetate;perchlorate |
InChI |
InChI=1S/C30H30N2O3.C6H7NO4.ClHO4/c1-3-31-13-7-9-19-15-23-27(17-25(19)31)35-28-18-26-20(10-8-14-32(26)4-2)16-24(28)29(23)21-11-5-6-12-22(21)30(33)34;1-4(8)11-7-5(9)2-3-6(7)10;2-1(3,4)5/h5-6,11-12,15-18H,3-4,7-10,13-14H2,1-2H3;2-3H2,1H3;(H,2,3,4,5) |
Clave InChI |
OSWZCOHJOXZUCB-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC2=CC3=C(C=C21)OC4=CC5=[N+](CCCC5=CC4=C3C6=CC=CC=C6C(=O)O)CC.CC(=O)ON1C(=O)CCC1=O.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole](/img/structure/B15135996.png)
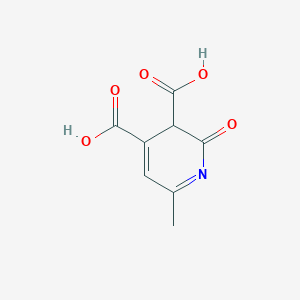
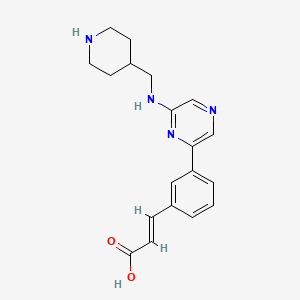
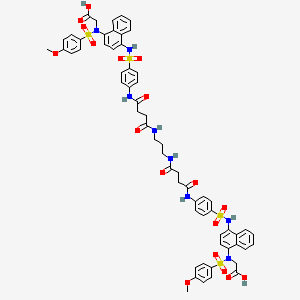
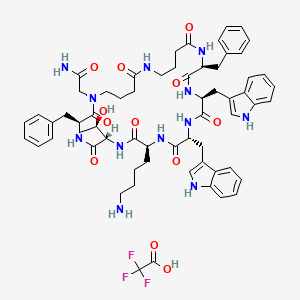
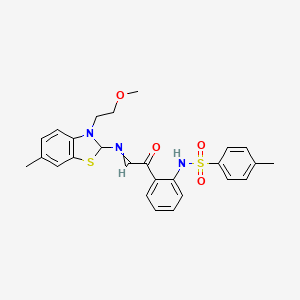
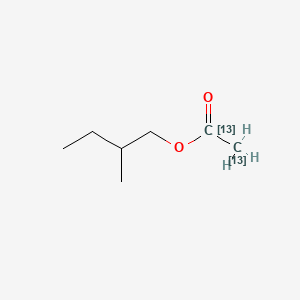
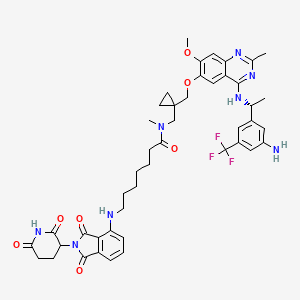
![5-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)pyrimidin-4-amine](/img/structure/B15136041.png)
![2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3-yl)-N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide](/img/structure/B15136043.png)
![(10S)-1,3,8-trihydroxy-6-methyl-10-[(9S)-2,4,5-trihydroxy-7-methyl-10-oxo-9H-anthracen-9-yl]-10H-anthracen-9-one](/img/structure/B15136044.png)
![methyl 2-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]-2-[2-[(2S,3S)-2,3-dimethyloxiran-2-yl]-11-hydroxy-10-[(2R,4S,5S,6S)-5-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B15136051.png)
![(3R)-N-[[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methyl]-1-(6,7,8,9-tetrahydropurino[9,8-a]pyridin-4-yl)piperidine-3-carboxamide](/img/structure/B15136055.png)
![7,18-Diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosane-6,8,17,19-tetrone](/img/structure/B15136058.png)
